6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 220465-51-0 . It has a molecular weight of 272.69 .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, including this compound, has been developed . The method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9ClN2O2/c15-10-6-7-11-16-12(9-4-2-1-3-5-9)13(14(18)19)17(11)8-10/h1-8H, (H,18,19) .Chemical Reactions Analysis
The compound has been used in the synthesis of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehy . These ligands were then used to form complexes with copper (II) salts .Physical And Chemical Properties Analysis
The compound has a storage temperature of 28 C . Its density is 1.4±0.1 g/cm3 .Scientific Research Applications
Synthesis and Pharmaceutical Potential
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives have been a focus in the synthesis of compounds with potential pharmacological activities. For instance, Di Chiacchio et al. (1998) synthesized a series of 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides to evaluate their antiinflammatory and analgesic activity (Di Chiacchio et al., 1998). Similarly, Abignente et al. (1982) synthesized 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and evaluated their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
Mechanism of Action
Mode of Action
Related compounds have been shown to undergo ligand-free palladium catalysed decarboxylative arylation . This suggests that 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid may interact with its targets through a similar mechanism, leading to changes in the target molecules.
Result of Action
aureus , suggesting potential antimicrobial effects.
Safety and Hazards
properties
IUPAC Name |
6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-6-7-11-16-12(9-4-2-1-3-5-9)13(14(18)19)17(11)8-10/h1-8H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZSRCHPKMUCOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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